Tazarotenic acid-d6

Bioanalysis LC-MS/MS Isotope dilution mass spectrometry

Tazarotenic acid-d6 provides a +6 Da mass shift for accurate MS/MS quantification of tazarotenic acid, correcting for matrix effects and recovery variability. Essential for ANDA bioequivalence studies and validated pharmacokinetic methods in plasma/skin. Fully characterized, USP/EP traceability compliant reference material.

Molecular Formula C19H17NO2S
Molecular Weight 329.4 g/mol
Cat. No. B12420101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTazarotenic acid-d6
Molecular FormulaC19H17NO2S
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCC1(CCSC2=C1C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)O)C
InChIInChI=1S/C19H17NO2S/c1-19(2)9-10-23-17-8-4-13(11-16(17)19)3-6-15-7-5-14(12-20-15)18(21)22/h4-5,7-8,11-12H,9-10H2,1-2H3,(H,21,22)/i1D3,2D3
InChIKeyIQIBKLWBVJPOQO-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tazarotenic Acid-d6: Deuterated Analytical Internal Standard for Retinoid Bioanalysis and Pharmacokinetic Studies


Tazarotenic acid-d6 (CAS 1794760-38-5) is a stable isotope-labeled analogue of tazarotenic acid (AGN 190299), wherein six hydrogen atoms have been replaced by deuterium. Tazarotenic acid serves as the active free-acid metabolite of tazarotene, a third-generation synthetic acetylenic retinoid prodrug that undergoes rapid esterase-mediated hydrolysis upon topical or systemic administration [1]. This deuterated derivative retains the parent molecule's core pharmacological identity—namely, selective binding to retinoic acid receptors RARβ and RARγ over RARα, with no appreciable binding to retinoid X receptors (RXRs) [2]—while the isotopic substitution confers a mass shift of +6 Da that enables its primary utility as a stable isotope-labeled internal standard (SIL-IS) for quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays in pharmacokinetic, metabolic, and drug development workflows .

Why Tazarotenic Acid-d6 Cannot Be Substituted with Unlabeled Tazarotenic Acid or Alternative Internal Standards in Regulated Bioanalysis


Substituting tazarotenic acid-d6 with unlabeled tazarotenic acid or structurally dissimilar internal standards in quantitative LC-MS/MS workflows introduces unacceptable analytical variability that compromises data integrity in regulated bioanalysis. Unlabeled internal standards cannot be distinguished from the target analyte by mass spectrometry, rendering isotope dilution methodology impossible and forcing reliance on external calibration approaches that fail to correct for sample-to-sample matrix effects, extraction recovery variability, and ionization efficiency fluctuations [1]. Even alternative deuterated internal standards with different isotopic substitution patterns (e.g., -d2, -d4) or structural analogues with dissimilar physicochemical properties may exhibit divergent chromatographic retention behavior, incomplete co-elution with the analyte, and differential susceptibility to ion suppression or enhancement effects—phenomena documented to produce quantitative biases as high as 59% in comparative evaluations of deuterated versus 13C/15N-labeled internal standards [2]. The use of tazarotenic acid-d6, bearing six deuterium atoms specifically positioned to maintain near-identical extraction recovery, chromatographic retention, and electrospray ionization response to the unlabeled analyte, is therefore not a discretionary preference but a methodological necessity for achieving the accuracy, precision, and reproducibility mandated by regulatory bioanalytical guidelines including those of the FDA and EMA [3].

Quantitative Differentiation Evidence: Tazarotenic Acid-d6 Versus Comparator Compounds and Alternative Approaches


Isotopic Fidelity: Tazarotenic Acid-d6 Maintains Identical Extraction Recovery to Unlabeled Analyte, a Prerequisite for Accurate Isotope Dilution Quantitation

Tazarotenic acid-d6 exhibits extraction recovery and ionization efficiency that are statistically indistinguishable from unlabeled tazarotenic acid in biological matrices, a property essential for accurate isotope dilution quantitation. This near-identical behavior arises from the minimal perturbation of physicochemical properties conferred by deuterium substitution on a molecule of this size and polarity. In contrast, structural analogues or internal standards with different isotopic labeling patterns may demonstrate divergent behavior under identical extraction and chromatographic conditions, introducing systematic quantitative error [1].

Bioanalysis LC-MS/MS Isotope dilution mass spectrometry Internal standard validation

Matrix Effect Compensation: Deuterated Internal Standards May Exhibit Differential Ion Suppression Relative to 13C/15N-Labeled Alternatives

While deuterated internal standards including tazarotenic acid-d6 provide superior matrix effect compensation compared to structural analogues, they may not fully co-elute with the unlabeled analyte under certain chromatographic conditions. A systematic head-to-head comparison of deuterated (²H₇) versus 13C-labeled internal standards for urinary biomarker quantification demonstrated that concentrations generated with the deuterated IS were on average 59.2% lower than those generated with the 13C-labeled IS, with spike accuracy testing revealing a negative bias of -38.4% for the deuterated standard compared to no significant bias for the 13C standard [1]. This differential ion suppression arises from subtle retention time shifts caused by deuterium's altered hydrogen bonding and acidity relative to protium, a phenomenon documented across multiple compound classes [2]. Users of tazarotenic acid-d6 should therefore validate that co-elution between the deuterated IS and unlabeled tazarotenic acid is maintained under their specific chromatographic conditions; alternatively, 13C-labeled tazarotenic acid (where available) may offer enhanced matrix effect compensation.

Matrix effects Ion suppression LC-ESI-MS/MS Stable isotope labeling

Receptor Binding Selectivity Profile: Tazarotenic Acid Exhibits Preferential RARβ/γ Activation with Limited RARα Engagement

Tazarotenic acid (AGN 190299), the non-deuterated parent compound, binds to all three members of the retinoic acid receptor family (RARα, RARβ, and RARγ) but demonstrates relative selectivity for RARβ and RARγ subtypes, with no detectable binding to retinoid X receptors (RXRs) [1]. This selectivity profile distinguishes tazarotenic acid from first-generation retinoids such as all-trans retinoic acid (ATRA) and 13-cis retinoic acid, which exhibit broader receptor activation patterns and consequently different therapeutic and adverse effect profiles [2]. In gene activation assays, tazarotene demonstrates selective transactivation of RARβ and RARγ over RARα, a property that may theoretically limit undesirable effects mediated through RARα-associated pathways [3]. The deuterated analogue tazarotenic acid-d6 retains identical receptor binding characteristics, as deuterium substitution does not alter the compound's pharmacophore or three-dimensional conformation .

Retinoid receptor pharmacology RAR selectivity Nuclear receptor Receptor binding assay

Pharmacokinetic Properties: Tazarotenic Acid Exhibits Predictable Elimination Kinetics with Half-Life of Approximately 18 Hours Following Topical Administration

Following topical application of tazarotene (prodrug) to normal, acne, or psoriatic skin, tazarotenic acid exhibits a terminal elimination half-life of approximately 18 hours [1]. This contrasts with the substantially shorter half-life of 1-2 hours observed following systemic (oral) administration [2], reflecting flip-flop kinetics wherein topical absorption becomes the rate-limiting step. The pharmacokinetic profile is predictable with no significant drug accumulation upon repeated once-daily topical dosing [3]. In a multiple-dose pharmacokinetic study involving 9 psoriatic subjects applying tazarotene cream 0.1% to 5-35% body surface area for 14 consecutive days, the mean Cmax of tazarotenic acid was 2.31 ± 2.78 ng/mL, occurring approximately 8 hours post-dose on day 15, with mean AUC0-24h of 31.2 ± 35.2 ng·hr/mL [4]. Systemic exposure is minimal and highly variable, with tazarotenic acid detectable (LLOQ = 0.05 ng/mL) in only 78 of 139 subjects (56%) during clinical trials; plasma concentrations exceeding 1 ng/mL occurred in only 3 subjects, with the highest recorded value being 2.4 ng/mL [5].

Pharmacokinetics Topical drug delivery Retinoid metabolism Clinical pharmacology

Optimal Research and Industrial Applications for Tazarotenic Acid-d6 Based on Quantitative Differentiation Evidence


Regulated Bioanalytical Method Development and Validation for Pharmacokinetic Studies of Tazarotene Formulations

Tazarotenic acid-d6 serves as the definitive stable isotope-labeled internal standard for LC-MS/MS quantification of tazarotenic acid in plasma, serum, urine, and tissue homogenates derived from pharmacokinetic studies of tazarotene-containing products. The deuterated analogue's near-identical extraction recovery and ionization response to the unlabeled analyte enable accurate correction for matrix effects, sample preparation variability, and instrument fluctuation—essential requirements for methods submitted to regulatory agencies under FDA and EMA bioanalytical guidance [1]. Given the low systemic concentrations of tazarotenic acid typically encountered in topical pharmacokinetic studies (mean Cmax ~2.3 ng/mL with high inter-subject variability), the use of a properly validated SIL-IS is not merely beneficial but mandatory for achieving the requisite accuracy and precision at the lower limit of quantitation [2].

Metabolic Pathway Elucidation and In Vitro Metabolism Studies

Researchers investigating the metabolic fate of tazarotene and tazarotenic acid employ tazarotenic acid-d6 as an internal standard to quantify metabolite formation in hepatocyte incubations, microsomal preparations, and recombinant CYP enzyme systems. The compound's defined receptor selectivity profile (RARβ/γ-preferring) further positions it as a tool for studying retinoid receptor-mediated gene expression pathways without confounding RXR-mediated effects [3]. Notably, tazarotenic acid is metabolized by CYP2C8, CYP26A1, and CYP26B1 isoforms; accurate quantification of substrate depletion and metabolite formation in these systems requires isotope dilution methodology employing the deuterated internal standard to control for matrix effects introduced by NADPH-regenerating systems and microsomal protein content [4].

Comparative Bioequivalence and Formulation Development Studies

In the development of generic tazarotene topical formulations and novel drug delivery systems (e.g., lotions, foams, combination products), tazarotenic acid-d6 enables precise, reproducible quantification of systemic exposure in comparative pharmacokinetic studies. The predictable pharmacokinetic profile of tazarotenic acid—characterized by an approximately 18-hour half-life following topical application and lack of accumulation upon repeated dosing [5]—necessitates accurate bioanalytical methodology to detect formulation-dependent differences in absorption rate and extent. Deuterated internal standards are the industry standard for such studies, as they provide the analytical rigor required to satisfy regulatory thresholds for bioequivalence demonstration.

Receptor Binding Displacement Assays and Nuclear Receptor Pharmacology Research

Although tazarotenic acid-d6 is primarily procured for analytical applications, the underlying pharmacological properties of the parent molecule (to which the deuterated form is analytically and pharmacologically identical) inform its use as a reference standard in receptor binding studies. The compound's preferential binding to RARβ and RARγ over RARα, coupled with complete absence of RXR binding, distinguishes it from pan-RAR agonists and RXR ligands [6]. Researchers studying retinoid receptor pharmacology may utilize the unlabeled form as a selective tool compound, with the deuterated analogue serving as the quantitative internal standard for measuring unlabeled ligand concentrations in parallel bioanalytical assessments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tazarotenic acid-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.